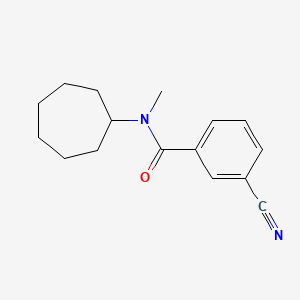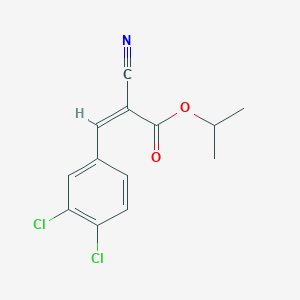
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide, also known as CHM-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CHM-1 is a small molecule that belongs to the class of N-acylhydrazone derivatives and has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDAC enzymes by N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide results in the accumulation of acetylated histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell migration, and suppress the formation of new blood vessels. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide also modulates the expression of various genes involved in cancer progression and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is its low toxicity and high selectivity for cancer cells. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have minimal toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide. One of the potential applications of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is in the treatment of cancer. Further studies are needed to determine the efficacy of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide in animal models of cancer and to investigate its potential use in combination with other anti-cancer agents.
Another potential application of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is in the treatment of inflammatory diseases. Further studies are needed to determine the efficacy of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide in animal models of inflammation and to investigate its potential use in combination with other anti-inflammatory agents.
Overall, N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is a promising compound that has shown potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Synthesis Methods
The synthesis of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide involves the reaction of cycloheptylamine with N-methyl-2-(2-oxopyridin-1-yl)acetohydrazide in the presence of acetic acid and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide exerts its anti-cancer effect by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anti-cancer properties, N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has also shown anti-inflammatory effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide exerts its anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(13-8-4-2-3-5-9-13)15(19)12-17-11-7-6-10-14(17)18/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOPMAKLSRNLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)

![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)




![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)